Dda-tetracycline

説明

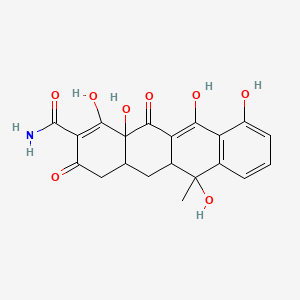

Structure

3D Structure

特性

分子式 |

C20H19NO8 |

|---|---|

分子量 |

401.4 g/mol |

IUPAC名 |

1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C20H19NO8/c1-19(28)8-3-2-4-10(22)12(8)15(24)13-9(19)5-7-6-11(23)14(18(21)27)17(26)20(7,29)16(13)25/h2-4,7,9,22,24,26,28-29H,5-6H2,1H3,(H2,21,27) |

InChIキー |

XCCHQGIGHCRZOS-UHFFFAOYSA-N |

正規SMILES |

CC1(C2CC3CC(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)O |

製品の起源 |

United States |

Molecular Mechanisms of Action of Dda Tetracycline

Comparative Analysis with Canonical Tetracycline (B611298) Ribosomal Inhibition

Chemically modified tetracyclines, such as 6-demethyl-6-deoxytetracycline (Dda-tetracycline), were developed to leverage therapeutic properties distinct from their antimicrobial effects. To understand the unique mechanism of this compound, it is essential first to examine the canonical mechanism by which traditional tetracycline antibiotics inhibit bacterial protein synthesis.

The primary antibacterial action of canonical tetracyclines is the inhibition of protein synthesis, which they achieve by targeting the bacterial ribosome. quora.comwikipedia.orgnumberanalytics.com Specifically, tetracyclines bind with high affinity to the 30S ribosomal subunit, a complex structure composed of 16S ribosomal RNA (rRNA) and numerous proteins. wikipedia.orgnih.govresearchgate.net

Crystallographic and biochemical studies have identified multiple binding sites for tetracyclines on the 30S subunit, with the primary and highest-affinity site designated as Tet-1. stackexchange.comresearchgate.net This site is located in a pocket within the decoding center, formed by helices h31 and h34 of the 16S rRNA on the head of the 30S subunit. researchgate.netpnas.org The binding interaction is stabilized by hydrogen bonds between the polar face of the tetracycline molecule and the sugar-phosphate backbone of the 16S rRNA. researchgate.net Additionally, the interaction involves the coordination of magnesium ions. pnas.org

The binding of a canonical tetracycline molecule to the primary Tet-1 site on the 30S subunit has a direct functional consequence: it physically obstructs the binding of aminoacyl-tRNA (aa-tRNA) to the acceptor site (A-site) of the ribosome. nih.govstackexchange.comdrugbank.com The Tet-1 binding pocket partially overlaps with the position that the anticodon stem-loop of an incoming aa-tRNA would occupy in the A-site. pnas.org

By sterically hindering the stable accommodation of the aa-tRNA, tetracycline effectively prevents the addition of the next amino acid to the growing polypeptide chain. frontiersin.org This blockage of a crucial step in the elongation phase of translation leads to the arrest of protein synthesis. quora.com This action is generally bacteriostatic, meaning it inhibits the multiplication of microorganisms rather than killing them directly. wikipedia.org While some research suggests tetracyclines might also interfere with the initiation phase of translation, their most well-characterized role is as inhibitors of elongation. frontiersin.orgnih.gov

This compound's Primary Molecular Targets Beyond Ribosomes

This compound belongs to a class of compounds known as chemically modified tetracyclines (CMTs). These molecules have been structurally altered to eliminate their antimicrobial properties, thereby minimizing the risk of promoting antibiotic resistance, while enhancing other biological activities. nih.govnih.gov The primary molecular targets for this compound and other CMTs are not ribosomes, but rather a family of host-derived enzymes called matrix metalloproteinases (MMPs). nih.govnih.gov

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components, such as collagen and gelatin. nih.govnih.gov While essential for normal tissue remodeling, pathologically elevated MMP activity contributes to tissue destruction in various diseases. nih.govnih.gov

Tetracyclines, including this compound, inhibit MMPs through mechanisms independent of their antimicrobial action. nih.govnih.gov The principal mechanism is the chelation of metal ions that are critical for the enzyme's structure and catalytic function. researchgate.net MMPs require a catalytic zinc ion (Zn²⁺) at their active site and structural calcium ions (Ca²⁺) to maintain their conformation. researchgate.netresearchgate.net Tetracyclines bind these metal ions, particularly Zn²⁺, thereby inactivating the enzyme. nih.govresearchgate.net

In addition to direct enzyme inhibition, tetracyclines can also suppress MMP activity by downregulating the expression of MMP genes at the mRNA and protein levels. nih.govresearchgate.net They can also inhibit the oxidative activation of the inactive pro-MMP zymogens into their active forms. researchgate.netbrieflands.com

The inhibitory capacity of tetracyclines varies among the different MMP subtypes. Canonical tetracyclines and CMTs exhibit distinct selectivity profiles. For instance, doxycycline (B596269) is a potent inhibitor of collagenases like MMP-8 (neutrophil collagenase) and MMP-13 (collagenase-3), but shows weak activity against MMP-1 (interstitial collagenase) and MMP-3 (stromelysin-1). nih.govpcronline.com

Chemically modified tetracyclines were specifically designed to be more potent inhibitors of MMPs. nih.gov Studies comparing various CMTs have demonstrated their differing efficacies. For example, an evaluation of ten different CMTs found that most, including CMT-1 (this compound), effectively inhibited periodontal breakdown through MMP inhibition, with a relative efficacy ranked as CMT-8 > CMT-1 > CMT-3 > CMT-4 > CMT-7. thieme-connect.com this compound (referred to as de-dimethylaminotetracycline) has been shown to produce a dose-dependent inhibitory effect on gelatinase activity from periodontal epithelial cells. nih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) and relative potencies of various tetracyclines against specific MMPs based on in vitro studies.

| Compound | MMP Subtype | Inhibitory Concentration (IC₅₀) / Potency | Reference |

|---|---|---|---|

| Doxycycline | MMP-1 (Collagenase) | >200 µM (Weak inhibition) | nih.gov |

| Doxycycline | MMP-8 (Collagenase) | 1–10 µM | nih.gov |

| Doxycycline | MMP-13 (Collagenase) | 5–30 µM | nih.gov |

| Doxycycline | MMP-9 (Gelatinase) | 608.0 µM | researchgate.netbrieflands.com |

| Minocycline (B592863) | MMP-9 (Gelatinase) | 10.7 µM | researchgate.netbrieflands.com |

| Tetracycline | MMP-9 (Gelatinase) | 40.0 µM | researchgate.netbrieflands.com |

| CMT-1 (this compound) | Collagenases/Gelatinases | Ranked as a highly effective inhibitor among CMTs | thieme-connect.com |

Molecular Basis of this compound's Biological Actions

The biological actions of this compound are a direct result of its molecular mechanism as a potent inhibitor of matrix metalloproteinases. By lacking significant antimicrobial activity, its effects are primarily centered on modulating the host's response in pathological conditions characterized by excessive connective tissue and bone degradation. nih.govnih.gov

The molecular foundation of this compound's therapeutic potential lies in its ability to down-regulate pathologically elevated MMP activity. nih.govnih.gov This is achieved through the synergistic mechanisms of directly inhibiting existing MMP enzymes via zinc chelation and reducing the synthesis of new MMPs. nih.govresearchgate.net This anti-collagenolytic property prevents the breakdown of the extracellular matrix, a key process in the progression of diseases like periodontitis. nih.govnih.gov By inhibiting MMPs, this compound helps to shift the local tissue environment away from a destructive, catabolic state towards a more stable or even anabolic condition, thereby preserving the integrity of connective tissues. nih.gov

Ligand-Protein Interactions and Conformational Dynamics

The interaction of this compound with protein targets is markedly different from traditional tetracycline antibiotics. While parent tetracyclines exert their bacteriostatic effects by binding to the bacterial 30S ribosomal subunit and preventing protein synthesis, this activity is contingent on the presence of the C4-dimethylamino group. biomedres.usuomustansiriyah.edu.iqwikipedia.org This functional group is pivotal for the high-affinity binding to the ribosome, and its absence in this compound means the compound lacks significant antibacterial activity. nih.govuomustansiriyah.edu.iq

The primary ligand-protein interaction for this compound is with matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govgoogle.com The inhibitory effect of tetracyclines on MMPs is independent of their antimicrobial action and is retained in chemically modified versions like this compound (also known as COL-3). nih.govnih.gov The tetracycline scaffold binds directly to the MMP enzyme, leading to a non-competitive inhibition. nih.govviamedica.pl

The conformational dynamics of the tetracycline molecule play a role in its binding capabilities. Tetracyclines can exist in different conformations, often described as "extended" or "twisted." The specific conformation can be influenced by the solvent environment and pH. The removal of the C4-dimethylamino group prevents the molecule from readily adopting the zwitterionic form that is considered necessary for accumulation within bacteria and subsequent antimicrobial activity. nih.gov While specific conformational studies on this compound are limited, its interaction with MMPs relies on the core structure common to all tetracyclines.

Table 1: Summary of this compound Protein Interactions

| Protein Target | Interaction Type | Key Molecular Feature | Outcome |

|---|---|---|---|

| Bacterial 30S Ribosome | Negligible Binding | Absence of C4-dimethylamino group biomedres.usuomustansiriyah.edu.iq | Lack of antimicrobial activity nih.gov |

| Matrix Metalloproteinases (MMPs) | Direct, Non-competitive Inhibition | Tetracyclic core scaffold nih.gov | Inhibition of enzyme activity nih.govviamedica.pl |

Involvement of Metal Chelation in Enzyme Inhibition

A central mechanism for the biological action of all tetracyclines, including this compound, is their potent ability to chelate divalent metal cations. nih.gov The lower, oxygen-rich portion of the molecule, specifically the keto-enol system at carbons 11 and 12, is the primary site for this activity and is critical for binding to both microbial and eukaryotic targets. nih.govnih.gov

The inhibition of MMPs by this compound is directly mediated by metal chelation. MMPs are zinc-dependent enzymes that also require calcium for structural stability. nih.govviamedica.pl this compound is thought to bind to these structural Ca2+ and catalytic Zn2+ ions within the enzyme. nih.gov This interaction disrupts the enzyme's conformation and catalytic function, thereby inhibiting its proteolytic activity. nih.govviamedica.pl This mechanism is entirely independent of the C4-dimethylamino group, explaining why this compound retains potent MMP-inhibitory effects. nih.govnih.gov

The affinity for different metal ions varies, but this chelating property is fundamental to the non-antimicrobial actions of the tetracycline family. nih.gov

Table 2: Tetracycline Affinity for Divalent Metal Ions

| Metal Ion | Relative Binding Affinity |

|---|---|

| Cu2+ | Highest |

| Fe2+ | High |

| Zn2+ | High |

| Mn2+ | Moderate |

| Mg2+ | Moderate |

| Ca2+ | Lowest |

Source: Adapted from research on tetracycline-metal interactions. nih.gov

Physicochemical Basis of this compound's Biological Actions

The biological functions of this compound are a direct result of its specific physicochemical properties, which are dictated by its chemical structure. The structure-activity relationship (SAR) for the tetracycline class is well-documented, establishing the essentiality of certain functional groups for specific activities. nih.govbiomedres.us

An active antibacterial tetracycline requires the linearly arranged four-ring (DCBA) naphthacene (B114907) system, a keto-enol substructure at C11-C12, and, crucially, the C4-dimethylamino group on the A ring. nih.govbiomedres.us The removal of this basic amino group, as in this compound, drastically reduces its antibacterial potency. uomustansiriyah.edu.iq This is because the C4-dimethylamino group is necessary for the molecule to exist as a zwitterion at physiological pH, a state that facilitates binding to the magnesium-ion-rich environment of the bacterial ribosome. nih.gov

By removing this group, this compound loses its primary antibacterial target but retains the core scaffold responsible for MMP inhibition via metal chelation. nih.govnih.gov This chemical modification effectively separates the anti-MMP activity from the antimicrobial activity, creating a more targeted therapeutic agent for conditions characterized by excessive MMP activity, such as in periodontitis or certain inflammatory diseases. nih.govviamedica.pl

Table 3: Physicochemical Properties of Tetracycline vs. This compound

| Property | Tetracycline | This compound (4-de(dimethylamino)tetracycline) |

|---|---|---|

| Molecular Formula | C22H24N2O8bris.ac.uk | C20H19NO8chemsrc.com |

| Molecular Weight | 444.44 g/mol bris.ac.uk | 401.37 g/mol chemsrc.com |

| LogP | -1.30 (approx.) | 0.789 chemsrc.com |

| Key Functional Groups | C4-dimethylamino, C2-carboxamide, poly-phenolic keto-enol systems biomedres.us | C2-carboxamide, poly-phenolic keto-enol systems nih.gov |

| Primary Biological Activity | Broad-spectrum antibiotic wikipedia.org | Matrix Metalloproteinase (MMP) inhibitor nih.gov |

Compound Names Mentioned in this Article

Structure Activity Relationship Sar Studies of Dda Tetracycline and Its Analogs

Fundamental Structural Elements Governing Tetracycline (B611298) Activity

The biological activity of tetracycline antibiotics is contingent upon a specific and conserved molecular architecture. The fundamental pharmacophore is the linear, fused tetracyclic nucleus of an octahydronaphthacene-2-carboxamide skeleton. wikipedia.org The simplest derivative to exhibit detectable antibacterial action is 6-deoxy-6-demethyltetracycline, which is often considered the minimum structure required for activity. nih.govnih.gov

Key structural features essential for antibacterial efficacy include:

A linearly arranged DCBA naphthacene (B114907) ring system . Derivatives with fewer than four rings are typically inactive. biomedres.usmdpi.comuomus.edu.iq

An intact enolized tricarbonylmethane system at positions C-1 to C-3 on the A-ring is crucial. biomedres.usuomus.edu.iqnih.gov This includes a C1-C3 diketo substructure and an exocyclic C2 amide group. mdpi.com

A C10 phenol (B47542) and a C11-C12 keto-enol substructure in the lower peripheral region of the molecule are required. biomedres.usmdpi.com

A hydroxyl group at the C12a position is also necessary for activity. wikipedia.orgbiomedres.us

Modifications at positions C1, C3, C4a, C10, C11, or C12 are generally detrimental to antibacterial function. nih.gov The upper peripheral region of the molecule, specifically positions C5 through C9, allows for chemical modifications that can alter pharmacological properties like antibacterial potency, spectrum, and pharmacokinetics without completely abolishing activity. nih.govbiomedres.us

Impact of the 4-Position Modification (Des-dimethylamino) on Dda-tetracycline's Activity Profile

This compound, also known as 4-dedimethylamino tetracycline (CMT-1), is the archetypal chemically modified tetracycline. Its defining feature is the removal of the dimethylamino group from the C4 position on the A-ring. nih.gov This specific modification is pivotal as the C4-dimethylamino group is considered essential for the antibacterial mechanism of action, which involves binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis. biomedres.usmdpi.comdrugbank.com

The removal of this group results in a molecule with the following characteristics:

Loss of Antimicrobial Activity : this compound and other CMTs are designed to lack significant antibacterial properties. nih.govamazonaws.com This minimizes the risk of promoting bacterial resistance, a major drawback of conventional tetracycline antibiotics. amazonaws.com

Retention of Host-Modulatory Effects : Despite the loss of antibiotic action, this compound retains and, in some cases, enhances other biological activities. nih.gov Crucially, it preserves the ability to inhibit matrix metalloproteinases (MMPs), such as collagenase. nih.govnih.gov This anti-collagenase activity is independent of its former antibacterial efficacy. nih.gov

This strategic modification effectively uncouples the antibiotic effects from the anti-inflammatory and anti-enzyme activities, creating a new class of therapeutic agents focused on host modulation rather than pathogen eradication. nih.gov

Stereochemical Determinants of this compound's Biological Specificity

The tetracycline scaffold is a stereochemically complex molecule with multiple chiral centers, including at positions C4, C4a, C5, C5a, 6, and 12a. uomus.edu.iq The precise three-dimensional arrangement of these centers is critical for biological activity. The naturally occurring stereochemical configurations at the A-B ring junction (C4a and C12a) and at C4 are essential for potent antibacterial action. nih.gov

Specifically:

The correct configuration at C4 and C5a is vital for activity. bris.ac.uk

The natural 4S isomer of the C4-dimethylamino group is required for optimal antibacterial activity against Gram-negative bacteria. biomedres.usmdpi.comnih.gov Epimerization at the C4 position to the 4R isomer leads to the formation of relatively inactive 4-epi-tetracyclines. biomedres.usbris.ac.uk

Identification of Key Pharmacophoric Features for Enzyme Inhibition

The ability of this compound to inhibit enzymes, particularly matrix metalloproteinases (MMPs), resides in the core tetracyclic structure, which acts as a scaffold for key functional groups. While the C4-dimethylamino group is vital for ribosomal binding, its absence in this compound reveals the pharmacophoric features responsible for non-antibiotic actions.

The primary mechanism for MMP inhibition is believed to be the chelation of metal ions, particularly Zn²⁺ and Ca²⁺, which are essential cofactors in the catalytic domain of these enzymes. oncotarget.com The key pharmacophoric features of the tetracycline scaffold for this activity are located in the lower peripheral region and include the β-diketone system at C11 and C12. bris.ac.ukresearchgate.net This region can effectively bind to the zinc ion in the MMP active site, disrupting the enzyme's catalytic function. Therefore, the preserved A, B, and C rings with their associated functional groups, even without the C4 substituent, constitute the essential pharmacophore for the anti-collagenase activity of this compound.

Comparative SAR Analysis with other Chemically Modified Tetracyclines

This compound (CMT-1) is the parent compound for a series of chemically modified tetracyclines. Further modifications to the core structure have produced analogs with varied pharmacological profiles. These modifications, typically occurring on the C and D rings (the "upper peripheral zone"), can significantly alter properties like lipophilicity, serum half-life, and potency of MMP inhibition. biomedres.usamazonaws.com

A comparative analysis highlights these differences:

| Compound | Modification | Key Properties | MMP Inhibition Potency |

| This compound (CMT-1) | Removal of C4-N(CH₃)₂ | Retains anti-collagenase activity, low lipophilicity. nih.govamazonaws.com | Moderate |

| CMT-3 | C4-dedimethylamino, C7-chloro, C6-demethyl, C6-deoxy | Highly lipophilic, long serum half-life. amazonaws.com | Potent; more potent than most other CMTs and doxycycline (B596269). amazonaws.com |

| CMT-8 | C4-dedimethylamino, C6-demethyl, C6-deoxy, C7-amino | High lipophilicity. amazonaws.com | Very potent; considered the most effective inhibitor of endotoxin-induced MMP-9 among some CMTs. amazonaws.com |

This table demonstrates that while the removal of the C4-dimethylamino group is the defining feature for eliminating antibiotic activity, subsequent modifications elsewhere on the tetracycline ring system are critical for optimizing the desired host-modulatory and anti-enzyme effects. For instance, the high lipophilicity of CMT-3 and CMT-8 contributes to more efficient absorption and a longer duration of action compared to CMT-1. amazonaws.com

Computational Approaches in this compound SAR: Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are increasingly valuable tools for understanding the structure-activity relationships of tetracycline analogs at a molecular level. etflin.com These in silico techniques predict how ligands like this compound interact with and bind to the active sites of target proteins. etflin.comnih.gov

Molecular Docking : Docking studies have been used to investigate the binding of tetracyclines to various biological targets. For example, simulations have explored the interactions of tetracyclines with the SARS-CoV-2 main protease, predicting significant interactions with catalytic residues. nih.gov For this compound, docking simulations can model its interaction with the active site of MMPs, helping to visualize how the molecule chelates the essential zinc ion and identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. This provides a structural basis for its inhibitory activity.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net These simulations provide insights into the flexibility of the complex and the persistence of key intermolecular interactions. researchgate.net For this compound, MD simulations could confirm the stability of its binding within the MMP active site, validating the predictions from docking and providing a more dynamic and accurate picture of the inhibitory mechanism. nih.govresearchgate.net

These computational approaches allow for the rational design and screening of new tetracycline derivatives with potentially enhanced inhibitory potency or selectivity, guiding synthetic efforts and accelerating the discovery of novel therapeutic agents. etflin.com

Synthesis and Derivatization Strategies for Dda Tetracycline

Methodologies for Total Synthesis of Tetracycline (B611298) Core Structures

The synthesis of the tetracycline scaffold is a formidable challenge in organic chemistry due to its complex, stereochemically dense, and chemically sensitive tetracyclic nucleus. bris.ac.uk Early efforts laid the groundwork for all subsequent synthetic endeavors.

A landmark achievement was the first total synthesis of a biologically active tetracycline-like molecule, 6-demethyl-6-deoxytetracycline (sancycline), by Robert B. Woodward and his team. scripps.edutowson.edu This linear synthesis was a monumental undertaking that constructed the core ring system and stereospecifically installed the necessary functional groups, including the C4-dimethylamino group that Dda-tetracycline lacks. bris.ac.uktowson.edu Later, Muxfeldt and his colleagues developed a route to oxytetracycline (B609801), tackling the additional challenge of the C5 and C6 hydroxyl groups. scripps.edu

More recently, a highly efficient and convergent total synthesis platform was developed by the Myers group at Harvard University. organic-chemistry.org This modern approach allows for the practical and scalable synthesis of tetracyclines and their analogs. researchgate.net The strategy involves the construction of the C ring via a Michael-Claisen cyclization reaction between a pre-formed AB-ring enone and a variable D-ring precursor. harvard.edu This modularity is a significant advantage, enabling the creation of a wide array of analogs with modifications that are inaccessible through semi-synthesis. researchgate.netharvard.edu This platform provides a powerful engine for the discovery of new tetracycline antibiotics and derivatives like this compound. harvard.edu

| Key Total Synthesis Milestones for the Tetracycline Core | | :--- | :--- | :--- | | Lead Scientist(s) | Target Molecule | Key Contribution | | R.B. Woodward (1962) | 6-Demethyl-6-deoxytetracycline (Sancycline) | First total synthesis of a biologically active tetracycline. scripps.edutowson.edu | | H. Muxfeldt (1979) | Oxytetracycline (Terramycin) | Successful synthesis of a more complex, naturally occurring tetracycline. scripps.edu | | A.G. Myers (2005) | (-)-Tetracycline & 6-deoxytetracyclines | Development of a practical, convergent synthetic platform enabling analog generation. organic-chemistry.orgthieme-connect.com |

Semi-Synthetic Approaches for this compound Production

Semi-synthesis, which involves the chemical modification of naturally derived fermentation products, remains a primary route for producing many tetracycline derivatives. wikipedia.org this compound (CMT-1) is a quintessential example of a semi-synthetic derivative.

It is produced by chemically modifying a parent tetracycline, such as tetracycline or doxycycline (B596269). The key transformation is the removal of the dimethylamino group from the C4 position of the A ring. nih.govamazonaws.com This specific modification was pivotal, as it demonstrated that the antimicrobial and anti-collagenase activities of tetracyclines reside in different parts of the molecule. irjet.netnih.gov While the C4-dimethylamino group is essential for antibiotic activity, its removal to create this compound preserves the MMP-inhibiting properties of the core structure. irjet.net This discovery opened the door to developing non-antibiotic tetracyclines for host-modulatory therapy. nih.gov

Examples of chemically modified tetracyclines derived from this principle include:

CMT-1 (this compound): 4-dedimethylaminotetracycline amazonaws.com

CMT-3: 6-demethyl-6-deoxy-4-dedimethylaminotetracycline (also known as 4-dedimethylaminosancycline) google.com

CMT-8: 4-dedimethylaminodoxycycline (5-hydroxy-6-deoxy-4-dedimethylaminotetracycline) google.com

Regioselective Chemical Modifications of this compound for Enhanced Properties

With the C4 position defined, research has focused on regioselective modifications at other sites on the this compound scaffold to enhance or introduce new properties. The D-ring (positions C7, C8, and C9) is a common target for such derivatization, as it is more stable to chemical modification, especially in 6-deoxytetracyclines. harvard.eduacs.org

The development of palladium-catalyzed cross-coupling reactions has been instrumental in creating novel C-C bonds at the C7 and C9 positions of the tetracycline nucleus. acs.org These methods allow for the introduction of diverse aryl, alkenyl, or alkynyl groups onto the this compound scaffold. google.com Such modifications aim to optimize the compound's pharmacological profile, for instance, by improving its efficacy as an inhibitor of MMPs, TNF, or other inflammatory mediators. google.com

Further modifications have been explored at other positions. For example, derivatives of this compound have been synthesized with an oxime group at the C4 position or with Mannich base derivatives at the C2 position. google.com These efforts aim to create a library of compounds with finely tuned biological activities for specific therapeutic applications, such as in the treatment of periodontal disease, cancer, and various inflammatory conditions. nih.govgoogle.com

| Modification Site | Type of Modification | Potential Therapeutic Goal |

| C4 | Removal of dimethylamino group | Eliminate antimicrobial activity, retain/enhance MMP inhibition. nih.gov |

| C7, C9 | Introduction of aryl, alkenyl, alkynyl groups via Pd-coupling | Enhance non-antimicrobial properties (e.g., anti-inflammatory). google.comacs.org |

| C2 | Mannich base addition | Create novel derivatives with unique activity profiles. google.com |

| C4 | Substitution with oxime, NH-Alkyl, or N-NH-Alkyl groups | Explore new chemical space for biological activity. google.com |

Development of Novel Synthetic Platforms for this compound Analog Generation

While semi-synthesis is effective, it is inherently limited by the structure of the natural starting material. Total synthesis platforms, particularly the convergent approach developed by Myers, offer unparalleled flexibility for generating novel analogs. harvard.edunih.gov This technology has enabled the synthesis of over 2,000 new tetracycline molecules, many with structural variations that would be impossible to achieve through semi-synthetic methods. harvard.edu

This platform is exceptionally well-suited for creating analogs of this compound. By design, the synthesis can utilize AB-ring and D-ring precursors that lack the functionality needed to install the C4-dimethylamino group. This "bottom-up" construction avoids the step of removing the group and allows for unprecedented diversity around the A-ring and other "non-modifiable" regions of the classic tetracycline structure. harvard.edu Recent advancements have focused on creating new positional variants of the key AB-enone intermediate, allowing for structural changes at positions C4, C4a, C5, and C5a, which were previously inaccessible. harvard.edu This capability is a powerful engine for drug discovery, facilitating the exploration of structure-activity relationships and the development of next-generation this compound analogs with superior therapeutic properties. researchgate.netharvard.edu

Biosynthetic Pathways and Engineering Strategies for this compound Precursors

The biosynthesis of tetracyclines in organisms like Streptomyces rimosus (producer of oxytetracycline) is a complex process involving a Type II polyketide synthase and a series of tailoring enzymes. nih.govescholarship.org Understanding this pathway offers opportunities for metabolic engineering to produce specific precursors or final compounds. nih.gov

The key steps in the biosynthesis of the tetracycline A ring relevant to this compound involve the installation of the C4 amino group. Research has identified the specific enzymes responsible for these late-stage tailoring steps. nih.gov In the oxytetracycline pathway, the enzyme OxyL, a hydroxylase, acts on 6-methylpretetramid to produce an unstable intermediate. nih.gov Subsequently, the enzyme OxyQ, a transaminase, catalyzes the reductive amination at C4 to yield 4-amino-anhydrotetracycline. nih.gov Finally, the N,N-dimethylation is completed by the methyltransferase OxyT. nih.gov

Key Enzymes in Tetracycline C4-Amination:

| Enzyme | Function | Relevance to this compound |

| OxyQ | Catalyzes reductive amination at the C4 position. nih.gov | Knocking out the oxyQ gene would prevent the introduction of the amino group, leading to a direct precursor of this compound. |

| OxyT | Catalyzes the N,N-dimethylation of the C4 amino group. nih.gov | Knocking out the oxyT gene would result in the accumulation of 4-amino-tetracycline, a different C4-modified analog. |

This knowledge provides a clear strategy for producing this compound precursors biosynthetically. By creating a genetically engineered strain of Streptomyces with the oxyQ gene knocked out or inactivated, the biosynthetic pathway would be blocked before the C4 amination step. This would lead to the accumulation of an intermediate that lacks the C4-amino group entirely, which could then be processed by the remaining downstream enzymes to produce a this compound analog directly through fermentation. This approach, combining biosynthetic engineering with chemical synthesis, represents a powerful, integrated strategy for generating novel and valuable therapeutic compounds. nih.gov

Non Antimicrobial Biological Activities and Molecular Targets of Dda Tetracycline

Matrix Metalloproteinase (MMP) Inhibitory Spectrum and Efficacy.nih.govfrontiersin.org

A primary mechanism of Dda-tetracycline's non-antimicrobial action is its ability to inhibit matrix metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components, and their overactivity is implicated in numerous diseases. nih.govnih.gov Tetracyclines inhibit MMP activity by chelating the zinc and calcium ions that are essential co-factors for the enzymes' function and structure. researchgate.netbrieflands.com

Research has demonstrated the efficacy of this compound (CMT-1) in inhibiting different types of MMPs. Studies comparing its effects on collagenases from different cellular sources found significant variations in sensitivity. Specifically, this compound was a potent inhibitor of human neutrophil collagenase but was markedly less effective against human fibroblast collagenase. nih.gov

Table 1: Inhibitory Concentration (IC50) of this compound (CMT-1) against Human Collagenases

| Enzyme Source | IC50 (μM) |

|---|---|

| Human Neutrophil Collagenase | 15 - 30 |

| Human Fibroblast Collagenase | > 500 |

This table is interactive. You can sort and filter the data.

Beyond direct enzyme inhibition, this compound also regulates MMPs at the level of gene expression. nih.gov In studies using human skin keratinocytes, this compound (CMT-1) was shown to cause a marked inhibition of MMP-2 gene expression. nih.gov This effect was observed within 6 hours of exposure to the compound. nih.gov This dual action—directly inhibiting enzyme activity and reducing enzyme synthesis—makes it a comprehensive regulator of MMP-driven processes. nih.gov The inhibition of the 72-kDa gelatinase (MMP-2) activity in the culture medium mirrored the inhibition of its gene expression. nih.gov

By inhibiting MMP activity and expression, this compound plays a crucial role in managing extracellular matrix (ECM) remodeling. researchgate.net Pathological remodeling of the ECM is a key feature of various diseases, including periodontitis and certain cardiovascular conditions. nih.govnih.gov The ability of tetracyclines to inhibit the enzymes that degrade connective tissue, such as collagenase, is fundamental to their therapeutic potential in these areas. nih.gov this compound's specific effectiveness against neutrophil-derived collagenase suggests a targeted utility in inflammatory conditions where neutrophils are the primary source of tissue-degrading enzymes. nih.gov

Anti-inflammatory Properties and Molecular Pathways Modulated by this compound.nih.govfrontiersin.orgdermnetnz.org

The anti-inflammatory actions of tetracycline (B611298) derivatives like this compound are multifaceted. nih.govnih.gov They are known to suppress the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6. dermnetnz.org These compounds can also inhibit the activation and migration of neutrophils, a key cell type in acute inflammation. nih.govmdpi.com

Furthermore, tetracyclines modulate critical inflammatory pathways by inhibiting enzymes like phospholipase A2 and inducible nitric oxide synthase (iNOS), leading to a reduction in inflammatory mediators. dermnetnz.orgaston.ac.uk Non-antimicrobial tetracyclines have been shown to inhibit the phosphorylation and subsequent activation of the NF-κB cell signaling pathway, a central regulator of the inflammatory response. nih.gov

Exploration of Other Enzyme Inhibition Activities (e.g., Lipase).nih.gov

The enzymatic inhibition profile of tetracyclines is not limited to MMPs. Research has explored their effects on other enzymes, such as bacterial lipase (B570770). One study demonstrated that tetracycline could significantly decrease the production of lipase by strains of Staphylococcus epidermidis, including those resistant to the antibiotic effects of tetracycline. nih.gov This inhibition of lipase production could reduce the levels of irritating free fatty acids generated by bacteria, which may contribute to the therapeutic effect in certain skin conditions. nih.gov Other studies have also noted the inhibition of pancreatic lipase by tetracyclines. nih.gov

Cellular and Subcellular Impacts of this compound beyond Canonical Antibiotic Mechanisms

This compound and its analogs can induce cellular changes that are distinct from their well-known inhibition of bacterial protein synthesis. nih.gov Some tetracyclines have been reported to induce apoptosis (programmed cell death) in various cell types, including eosinophils. frontiersin.org This pro-apoptotic effect is associated with specific subcellular events, such as the loss of the mitochondrial membrane potential and the intracellular production of hydrogen peroxide, a reactive oxygen species. frontiersin.org This suggests that these compounds can trigger stress-induced signaling pathways within the cell. frontiersin.org Additionally, because mitochondria contain their own 70S ribosomes, tetracyclines can inhibit mitochondrial protein synthesis, which may contribute to their non-antimicrobial cellular effects. nih.gov

Advanced Research Methodologies and Analytical Techniques in Dda Tetracycline Studies

In Vitro Assays for Enzyme Inhibition and Biological Activity Quantification

In vitro assays are fundamental for quantifying the biological activity of tetracyclines, particularly their ability to inhibit key enzymes. A primary mechanism of tetracycline (B611298) resistance involves enzymatic degradation by tetracycline destructases (TDases), a family of flavin-dependent monooxygenases (FMOs). nih.govnih.gov

Researchers utilize various assays to study these interactions:

Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a target enzyme. For instance, anhydrotetracycline (B590944), a degradation product of tetracycline, has been identified as a potent inhibitor of tetracycline destructases in in vitro assays at low micromolar concentrations. nih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Antibacterial Susceptibility Testing: The chequerboard microdilution assay is a common method to assess the minimum inhibitory concentrations (MICs) of tetracyclines alone and in combination with other agents. mdpi.com This technique helps identify synergistic interactions where the combined effect of two compounds is greater than the sum of their individual effects. For example, a combination of tetracycline and the alkaloid sanguinarine (B192314) showed a synergistic effect against Listeria monocytogenes, reducing the MIC of tetracycline four-fold. mdpi.com

Biochemical inhibition assays have been instrumental in the discovery of novel TDase inhibitors, such as the anti-retroviral drug azidothymidine (AZT) and various bismuth salts. nih.gov

Table 1: Examples of In Vitro Assay Findings for Tetracycline and Related Compounds

| Compound/Combination | Assay Type | Target/Organism | Key Finding | Reference |

|---|---|---|---|---|

| Anhydrotetracycline | Enzyme Inhibition | Tetracycline Destructases | Potent inhibitor at low micromolar levels. | nih.gov |

| Tetracycline + Sanguinarine | Chequerboard Assay | Listeria monocytogenes | 4-fold decrease in tetracycline MIC (0.5 to 0.125 µg/mL). | mdpi.com |

| Tigecycline (B611373) | Nitric Oxide Production Assay | LPS-induced Macrophages | Inhibited nitric oxide production to a greater extent than other tested tetracyclines. | nih.gov |

Cell-based Models for Investigating Cellular Metabolism, Proliferation, and Differentiation

Cell-based models are indispensable for understanding the effects of tetracyclines on mammalian cells. Studies have shown that tetracyclines, particularly at concentrations used for inducible gene expression systems, can have significant off-target effects.

Metabolism Studies: Doxycycline (B596269) has been shown to alter cellular metabolism in human cell lines. nih.govplos.org At a concentration of 1 µg/mL, it can shift metabolism towards a more glycolytic phenotype, characterized by increased lactate (B86563) secretion and reduced oxygen consumption. nih.gov This effect is dose-dependent and has been observed in a majority of the nine different human cell lines tested. nih.gov

Proliferation and Differentiation Studies: Tetracyclines can impact cell proliferation and differentiation. In human dental pulp stem cells (DPSCs), tetracycline hydrochloride (TCH) at concentrations above 50 µg/mL was found to inhibit both osteogenic (bone-forming) and adipogenic (fat-forming) differentiation. frontiersin.org This was confirmed by the reduced expression of key genes like RUNX2 for osteogenesis and PPARG for adipogenesis. frontiersin.org Furthermore, at concentrations of 250 µg/mL and higher, TCH altered cell morphology, reduced cell viability, and impaired proliferation and migration. frontiersin.org Similarly, doxycycline at 1 µg/mL was found to significantly reduce proliferation in seven out of nine tested human cell lines. plos.org

Structural Biology Approaches: X-ray Crystallography, NMR, and Cryo-Electron Microscopy for Ligand-Target Complexes

Structural biology techniques provide atomic-level insights into how tetracyclines interact with their targets.

X-ray Crystallography: This has been a cornerstone in understanding tetracycline action. It has been used to determine the crystal structures of tetracycline destructase enzymes like Tet(X4) in complex with various inhibitors. nih.gov These studies have revealed different inhibitor binding modes, providing a structural basis for developing more potent compounds that can overcome resistance. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the structure and dynamics of tetracycline-target interactions in solution. For example, ¹H NMR has been used to study the interactions between doxycycline and Pt(II) ions as a function of pH, confirming the formation of 1:1 complexes. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is increasingly used to visualize large biological complexes. It has been pivotal in revealing how tetracyclines bind to the bacterial ribosome, showing that they interact with the 16S rRNA of the 30S subunit to block the binding of aminoacyl-tRNA. nih.govnih.gov

Spectroscopic and Spectrometric Characterization of Dda-tetracycline and its Interactions

A variety of spectroscopic and spectrometric methods are employed to characterize tetracyclines and their interactions.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups within a molecule and can detect changes upon interaction. It has been used to confirm the physisorption of tetracyclines onto the surface of nanoparticles. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Tetracyclines exhibit characteristic absorption bands in the UV-Vis spectrum. Typically, major peaks are observed around 276 nm and 357 nm. researchgate.net This technique is widely used for quantitative analysis, such as determining tetracycline concentrations in pharmaceutical samples or during degradation studies. nih.govtci-thaijo.org The formation of complexes, for instance between tetracycline and metal ions like Au(III), leads to new absorption peaks (e.g., at 425 nm) that can be used for quantification. nih.gov

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical structure of tetracyclines. The ¹H NMR spectra of various tetracyclines have been thoroughly assigned, which is crucial for identification, stereochemical analysis, and studying interactions. nih.govresearchgate.net For example, significant changes in the chemical shifts of methine protons in the non-aromatic region of oxytetracycline (B609801) were observed upon enzymatic modification by the TetX enzyme. researchgate.net

Mass Spectrometry (MS): MS is a powerful tool for the identification and quantification of tetracyclines. Electrospray ionization (ESI) is a common technique used to generate ions of tetracycline molecules, typically [M+H]⁺ in positive ion mode and [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) is used for structural elucidation and highly sensitive quantification in complex matrices like food and environmental samples. nih.govshimadzu.com

Table 2: Spectroscopic and Spectrometric Data for Tetracycline

| Technique | Parameter | Observation | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~276 nm and ~357 nm in aqueous solution. | researchgate.net |

| UV-Vis Spectroscopy | Complex with Au(III) | New absorption peak at 425 nm. | nih.gov |

| ¹H NMR | Solvent | Spectra assigned in solvents like DMSO-d6. | nih.gov |

| Mass Spectrometry (ESI) | Ionization Mode | [M+H]⁺ (positive ion mode), [M-H]⁻ (negative ion mode). | nih.gov |

Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Pathway Elucidation

Omics technologies offer a global view of the cellular response to tetracyclines.

Proteomics: This involves the large-scale study of proteins. Proteomic analyses, often using mass spectrometry with data-dependent acquisition (DDA), have been used to investigate the anti-inflammatory action of minocycline (B592863). nih.govnih.gov In macrophages stimulated with lipopolysaccharide (LPS), minocycline was found to restore the expression of several proteins involved in cellular metabolism and stress response that were altered by the LPS treatment. nih.gov This demonstrates that minocycline specifically affects certain signaling pathways rather than causing a general inhibition of macrophage activation. nih.gov

Metabolomics: This is the comprehensive analysis of metabolites in a biological system. Metabolomic studies have complemented findings on the effects of doxycycline on cellular metabolism. nih.gov By measuring metabolites like glucose and lactate, researchers confirmed that doxycycline treatment leads to a shift towards glycolysis, providing a functional readout of the gene expression changes observed in transcriptomics. nih.gov

Adsorption, Degradation, and Environmental Fate Studies of this compound in Diverse Matrices

The widespread use of tetracyclines has led to their presence in various environmental compartments, prompting extensive research into their fate and degradation. nih.govbohrium.com

Adsorption: Tetracyclines can bind to soil and sediment particles, a process that influences their mobility and bioavailability in the environment. Studies have shown that tetracycline degradation in river sediments involves both rapid physical adsorption and slower biodegradation. researchgate.net

Degradation: The breakdown of tetracyclines in the environment can occur through various pathways:

Biodegradation: Microorganisms, including both single strains and mixed microbial communities from sludge and sediment, are capable of degrading tetracyclines. researchgate.netnih.gov

Photodegradation: Tetracyclines can be degraded by UV irradiation. nih.gov

Advanced Oxidation Processes (AOPs): Methods like ozonation have been shown to be effective. One study reported 94% removal of oxytetracycline at pH 7 after just 5 minutes of catalytic ozonation. researchgate.net

Environmental Fate: Tetracyclines are frequently detected in surface water, wastewater, and sludge because many wastewater treatment plants (WWTPs) cannot remove them effectively. nih.govbohrium.com Their persistence and potential to promote antibiotic resistance genes are significant environmental concerns. nih.govbohrium.com Research indicates that tetracyclines are relatively stable but can form epi- and anhydro- products at extreme pH values. researchgate.net

Future Directions and Research Gaps in Dda Tetracycline Research

Design and Synthesis of Next-Generation Dda-tetracycline Analogs with Enhanced Specificity and Potency

The development of this compound (CMT-1) was a crucial first step, but the quest for more effective and selective MMP inhibitors continues. The initial broad-spectrum MMP inhibitors faced clinical trial failures due to a lack of specificity, leading to off-target effects. nih.govmdpi.com Future research is focused on designing next-generation analogs of this compound with improved potency and, critically, enhanced selectivity for specific MMPs implicated in various pathologies.

The synthesis of novel tetracycline (B611298) analogs is a burgeoning field. Modern synthetic strategies, such as the convergent Michael-Claisen condensation, provide a robust platform for creating diverse analogs that would be inaccessible through semi-synthetic methods. nih.gov This allows for systematic variations at multiple positions on the tetracycline scaffold (C5, C7, C9, etc.) to explore structure-activity relationships. nih.govnih.gov For instance, research on doxycycline (B596269) derivatives, which are structurally related to this compound, has shown that modifications at the C9 position of the D-ring can yield compounds with potent anti-inflammatory and neuroprotective effects while having reduced antibiotic activity. chemrxiv.org

Future design strategies will likely focus on targeting exosites—secondary binding sites outside the highly conserved catalytic zinc-binding domain of MMPs—to achieve greater selectivity. nih.gov Developing analogs that can differentiate between various MMPs is crucial, as different MMPs can have opposing roles (e.g., pro- versus anti-angiogenic) in different contexts. nih.gov

Table 1: Examples of Chemically Modified Tetracyclines (CMTs) and Their Properties

| Compound Name | Modification from Parent Tetracycline | Primary Non-Antibiotic Activity | Key Research Findings |

| This compound (CMT-1) | Removal of C4-dimethylamino group | MMP inhibition | Inhibits collagenase activity, suppresses pro-inflammatory mediators. nih.govresearchgate.net |

| CMT-3 (Metastat) | 6-deoxy-6-demethyl-4-dedimethylaminotetracycline | Potent MMP inhibition, anti-angiogenic | Inhibits tumor growth and metastasis in preclinical models. nih.govamazonaws.com |

| CMT-5 (Pyrazole analog) | Replacement of C11 and C12 groups with nitrogen atoms | Inactive against MMPs | Lacks the metal-binding site necessary for MMP inhibition. irjet.net |

| CMT-8 | 4-dedimethylaminodoxycycline | Potent MMP inhibition, affects osteoclast function | Shows high efficacy in inhibiting periodontal breakdown and bone resorption. nih.govthieme-connect.com |

Strategies for Overcoming Potential Emergent Resistance or Off-Target Effects

While "resistance" in the context of the non-antibiotic this compound does not involve traditional antimicrobial resistance mechanisms like efflux pumps or ribosomal protection, cells can develop resistance to its therapeutic effects. nih.gov In cancer therapy, for example, tumor cells can acquire resistance to MMP inhibitors through various mechanisms, such as the upregulation of alternative signaling pathways that promote cell survival and invasion. aacrjournals.orgnih.gov

Strategies to overcome these challenges include:

Combination Therapy: Combining this compound analogs with other therapeutic agents could create synergistic effects and reduce the likelihood of resistance. For instance, combining an MMP inhibitor with a cytotoxic chemotherapy agent has shown promise in increasing chemosensitivity in cancer cells. nih.gov

Improving Selectivity: A primary concern with early MMP inhibitors was musculoskeletal syndrome (MSS), an off-target effect attributed to the inhibition of essential MMPs like MMP-1. nih.gov Designing next-generation analogs with high selectivity for specific pathogenic MMPs (e.g., MMP-9, MMP-13) while sparing others is a key strategy to minimize such off-target effects. nih.govfrontiersin.org This can be achieved by targeting unique exosites or developing antibody-based inhibitors. nih.govtandfonline.com

Inhibitor Design: The development of competitive and mechanistic inhibitors that block the active site of target enzymes can be a potent strategy. For tetracycline-degrading enzymes, anhydrotetracycline (B590944) and its analogs have been shown to act as inhibitors, suggesting a potential template for designing inhibitors against other resistance mechanisms. nih.gov

Integration of this compound Research with Systems Biology and Network Pharmacology

The complex and often interconnected roles of MMPs in both health and disease present a significant challenge for targeted therapy. nih.gov MMPs are part of a larger network of proteases, inhibitors, and substrates known as the "degradome." tandfonline.com Inhibiting a single MMP can have unforeseen consequences on the entire network.

Systems biology offers a powerful approach to address this complexity. By integrating experimental data with computational modeling, systems biology can help predict the downstream effects of inhibiting a specific MMP with a this compound analog. nih.govtandfonline.com This approach can model the dynamic interactions within the degradome and identify the most critical nodes for therapeutic intervention, potentially leading to the design of more effective and safer drugs. nih.gov

Network pharmacology, a related field, can be used to identify the multiple targets of a drug and understand its mechanism of action on a systemic level. mdpi.com Applying network pharmacology to this compound and its future analogs could help elucidate their polypharmacological effects, revealing both desired therapeutic actions and potential off-target interactions. This would be invaluable for repurposing these compounds for new indications and for designing analogs with optimized target profiles.

Exploration of Novel Therapeutic and Biological Applications for this compound

The primary non-antibiotic function of this compound investigated is the inhibition of MMPs, which has implications for diseases characterized by excessive collagen degradation and inflammation, such as periodontitis and arthritis. irjet.netnih.gov However, research into chemically modified tetracyclines has uncovered a wide range of other biological activities, suggesting novel therapeutic applications.

Potential future applications include:

Oncology: Several CMTs, including CMT-3, have demonstrated significant anti-cancer properties. They can inhibit tumor growth, invasion, and metastasis by inhibiting MMPs crucial for these processes and by inducing apoptosis (programmed cell death) in cancer cells. nih.govamazonaws.com CMT-1 has been shown to induce apoptosis in leukemia cells through a pathway involving Fas activation. nih.gov

Neurodegenerative Diseases: Some tetracycline derivatives can cross the blood-brain barrier and have shown neuroprotective effects. chemrxiv.org A recent study focused on designing non-antibiotic doxycycline derivatives that could reduce the aggregation of α-synuclein, a key pathological feature of Parkinson's disease, while also exerting anti-inflammatory effects. chemrxiv.org This opens the possibility of developing this compound analogs for neurodegenerative conditions.

Metabolic Diseases: MMPs play a role in the homeostasis of adipose tissue, and their dysregulation is implicated in obesity and type 2 diabetes. ekb.eg This suggests that selective MMP inhibitors derived from this compound could be explored as potential therapeutics for metabolic disorders.

Corneal Ulcers: The anti-collagenase activity of tetracyclines has been shown to be beneficial in treating noninfected corneal ulcers by reducing stromal loss and promoting healing. nih.gov CMTs like this compound could offer a treatment option without the risk of antibiotic resistance. nih.gov

Environmental Risk Assessment and Remediation Strategies for this compound

The widespread use of tetracycline antibiotics in human and veterinary medicine has led to their emergence as environmental pollutants. aacrjournals.orgrsc.org Tetracyclines are often not fully metabolized and are excreted into the environment, where their persistence can lead to the development of antibiotic-resistant bacteria and other ecological disturbances. aacrjournals.orgrsc.org

While this compound lacks antibiotic activity, its structural similarity to parent tetracyclines means its environmental fate, persistence, and potential ecotoxicity require thorough investigation. Currently, there is a significant research gap, with most environmental studies focusing on antibiotic tetracyclines.

Future research in this area should include:

Specific Risk Assessment: Studies are needed to determine the persistence, mobility, and potential toxicity of this compound and its degradation products in soil and aquatic environments. irjet.netaacrjournals.org

Degradation and Remediation: Research into effective remediation strategies is crucial. Existing methods for tetracycline removal include thermal treatment, bioremediation, advanced oxidation processes like photo-Fenton, and adsorption using various materials. nih.govnih.govtandfonline.com The efficacy of these techniques specifically for this compound needs to be evaluated. For example, thermal treatment combined with chemical stabilization has been shown to effectively remove tetracyclines from contaminated soil. tandfonline.com Similarly, bioremediation using specific bacterial strains shows potential for degrading tetracycline antibiotics. nih.gov

Addressing these environmental concerns is essential before any large-scale clinical application of this compound or its next-generation analogs can be considered.

Q & A

Q. How should researchers address potential biases in this compound’s cytotoxicity assays?

- Methodological Answer : Blind experimenters to treatment groups during data collection. Use multiple cell lines (e.g., HEK293, HepG2) and independent replicates to confirm findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。